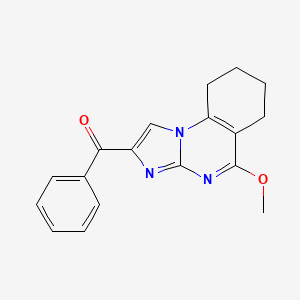

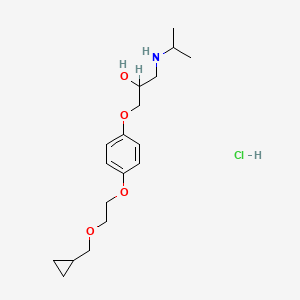

N6-(4-Hydroxybenzyl)-adenosine

Descripción general

Descripción

Para-topolin ribósido es un tipo de citoquinina aromática, una clase de hormonas vegetales que promueven la división celular y el crecimiento. Es un derivado de la para-topolina, que es conocida por sus propiedades neuroprotectoras . El para-topolin ribósido se ha estudiado principalmente en relación con sus posibles aplicaciones terapéuticas, particularmente en la neuroprotección .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de para-topolin ribósido típicamente involucra la condensación de para-topolina con ribosa. Esta reacción se lleva a cabo en condiciones alcalinas utilizando bicarbonato de sodio como base . El proceso involucra la sustitución nucleofílica del grupo hidroxilo en la ribosa con el grupo amino en la molécula de para-topolina.

Métodos de Producción Industrial: La producción industrial de para-topolin ribósido sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para aumentar el rendimiento y la pureza. El uso de cromatografía líquida de alta resolución (HPLC) es común para la purificación del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El para-topolin ribósido experimenta diversas reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo a su forma base.

Sustitución: Puede experimentar reacciones de sustitución nucleofílica, particularmente en la porción de ribosa.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica a menudo utilizan bases como el hidróxido de sodio.

Productos Principales:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Para-topolina y otras formas reducidas.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El para-topolin ribósido tiene varias aplicaciones de investigación científica:

Química: Utilizado como reactivo en síntesis orgánica y como compuesto modelo para estudiar la actividad de las citoquininas.

Biología: Estudiado por su papel en la división celular y el crecimiento en las plantas.

Industria: Utilizado en técnicas de cultivo de tejidos vegetales y micropropagación.

Mecanismo De Acción

El para-topolin ribósido ejerce sus efectos a través de su interacción con los receptores de citoquininas. Se une a estos receptores, desencadenando una cascada de transducción de señales que conduce a diversas respuestas celulares. En las plantas, esto incluye promover la división celular y el crecimiento. En mamíferos, se ha demostrado que tiene efectos neuroprotectores al inhibir la apoptosis y promover la supervivencia celular .

Compuestos Similares:

Meta-topolin ribósido: Otra citoquinina aromática con propiedades similares pero que difiere en la posición del grupo hidroxilo.

Orto-topolin ribósido: Similar al para-topolin ribósido pero con el grupo hidroxilo en la posición orto.

Kinetin ribósido: Una citoquinina bien conocida con actividades biológicas similares

Unicidad: El para-topolin ribósido es único debido a sus propiedades neuroprotectoras específicas, que no son tan pronunciadas en otros compuestos similares. Su capacidad para inhibir la apoptosis y promover la supervivencia celular lo convierte en un candidato prometedor para aplicaciones terapéuticas en neurología .

Comparación Con Compuestos Similares

Meta-topolin riboside: Another aromatic cytokinin with similar properties but differing in the position of the hydroxyl group.

Ortho-topolin riboside: Similar to para-topolin riboside but with the hydroxyl group in the ortho position.

Kinetin riboside: A well-known cytokinin with similar biological activities

Uniqueness: Para-topolin riboside is unique due to its specific neuroprotective properties, which are not as pronounced in other similar compounds. Its ability to inhibit apoptosis and promote cell survival makes it a promising candidate for therapeutic applications in neurology .

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(24)4-2-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVIXKXYLBAZND-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440568 | |

| Record name | N6-(4-Hydroxybenzyl)-adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110505-75-4 | |

| Record name | N6-(4-Hydroxybenzyl)-adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)